ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is substituted with a 4-fluorophenyl group at position 5, a methyl group at position 7, and an ethyl carboxylate at position 4.
Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C27H22FN3O4S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H22FN3O4S/c1-4-14-30-19-9-7-6-8-18(19)21(24(30)32)23-25(33)31-22(16-10-12-17(28)13-11-16)20(26(34)35-5-2)15(3)29-27(31)36-23/h4,6-13,22H,1,5,14H2,2-3H3/b23-21- |
InChI Key |
FGYRLBJUZJNBEN-LNVKXUELSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound has a molecular formula of C27H22F N3O4S and a molar mass of approximately 520 g/mol. It features a thiazolo-pyrimidine core structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H22F N3O4S |
| Molar Mass | 520 g/mol |
| Density | 1.40 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 604.1 ± 65.0 °C (predicted) |
| pKa | -2.27 ± 0.20 (predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazolo-pyrimidine have shown promising results against various cancer cell lines. A study demonstrated that modifications in the substituents on the phenyl ring significantly influenced cytotoxicity and apoptosis induction in cancer cells .
Anti-inflammatory Effects
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of fluorinated phenyl groups may enhance the compound's ability to modulate inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymes : It may inhibit certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could act as a modulator for various receptors that play roles in cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Anticancer Activity : A series of thiazolo-pyrimidine derivatives were synthesized and tested against human cancer cell lines. Results indicated significant cytotoxic effects and induced apoptosis .
- Inflammation Model Studies : In vivo studies using animal models demonstrated that certain derivatives reduced inflammation markers significantly compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives. Key structural analogues and their distinguishing features are summarized below:
Electronic and Steric Effects
- Fluorine vs. However, the methoxy group in enhances solubility, which may favor pharmacokinetics .
- Allyl vs. Ethyl Substituents : The allyl group in the target compound introduces greater steric bulk and conformational flexibility compared to the ethyl group in , which could influence binding kinetics and metabolic oxidation pathways .
Crystallographic and Conformational Analysis
- The target compound’s indole-enone system likely adopts a planar conformation, facilitating π-π stacking similar to the fluorobenzylidene derivatives in .
- In contrast, the triclinic crystal system of (α = 61.939°, β = 80.791°, γ = 84.878°) suggests less symmetrical packing compared to the monoclinic system (β = 96.33°) in , which may correlate with differences in melting points and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
